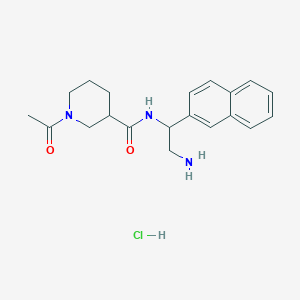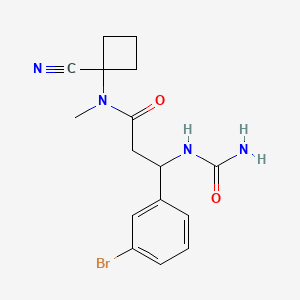![molecular formula C25H27NO6 B2861504 3-(3,4-dimethoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 946235-21-8](/img/structure/B2861504.png)
3-(3,4-dimethoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound appears to be a complex organic molecule with several functional groups. It contains a chromeno[8,7-e][1,3]oxazin-2(8H)-one group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This group is attached to a 3,4-dimethoxyphenyl group (a phenyl group with two methoxy groups attached), a methyl group, and a tetrahydrofuran-2-ylmethyl group (a group derived from tetrahydrofuran, a type of ether).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the ether groups might be susceptible to reactions with strong acids, while the chromeno[8,7-e][1,3]oxazin-2(8H)-one group might undergo reactions with nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties.Scientific Research Applications
Thermally Curable Benzoxazine Monomer with Photodimerizable Coumarin Group
A new monomer possessing both benzoxazine and coumarin rings was synthesized and characterized. This monomer exhibits unique properties, including the ability to undergo photodimerization via a [2πs+2πs] cycloaddition reaction and thermal ring-opening reactions of the benzoxazine ring. These characteristics make it a valuable material for applications requiring controlled polymerization and thermal stability (Kiskan & Yagcı, 2007).
Catalytic Hydrogenation of Dihydrooxazines
The catalytic hydrogenation of dihydrooxazines bearing a functionalized methylene group has been explored. This process results in a dynamic mixture of products, which can be transformed into valuable chemical intermediates such as 1,4-amino alcohols, dihydrofurans, and pyrrolidine derivatives. These findings open up new pathways for the synthesis of complex organic molecules (Sukhorukov et al., 2008).
Molecular Wires Comprising π-Extended Ethynyl- and Butadiynyl-2,5-Diphenyl-1,3,4-Oxadiazole Derivatives
This study involved the synthesis of oxadiazole derivatives with terminal ethynyl and butadiynyl substituents, leading to the creation of π-conjugated molecules. These molecules exhibit unique redox, structural, and optoelectronic properties, making them suitable for use in electronic and optoelectronic applications (Wang et al., 2006).
Heterocyclic Derivative Syntheses by Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
This research presents a methodology for synthesizing tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives through catalytic reactions under oxidative carbonylation conditions. The versatility of this approach demonstrates the compound's utility in creating a wide range of heterocyclic derivatives, which are crucial in pharmaceutical and materials science research (Bacchi et al., 2005).
Safety And Hazards
Without specific data, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Further research could involve synthesizing this compound and studying its properties and reactivity. Additionally, if this compound has potential biological activity, it could be tested in biological assays or used as a starting point for the development of new drugs.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. Always consult a professional chemist or a reliable source when dealing with unknown compounds.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-methyl-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-15-18-7-9-20-19(13-26(14-31-20)12-17-5-4-10-30-17)24(18)32-25(27)23(15)16-6-8-21(28-2)22(11-16)29-3/h6-9,11,17H,4-5,10,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORLBVBYILGDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4CCCO4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2861422.png)
![methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2861423.png)
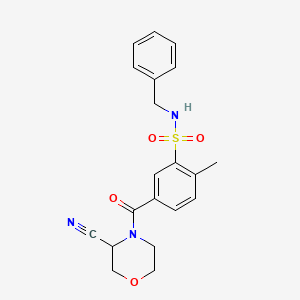
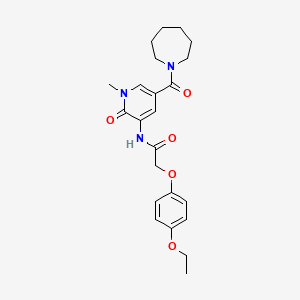
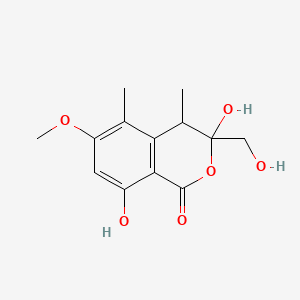
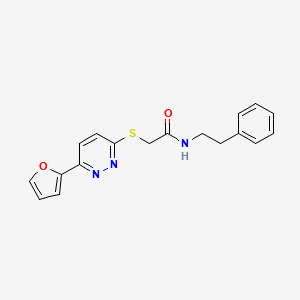
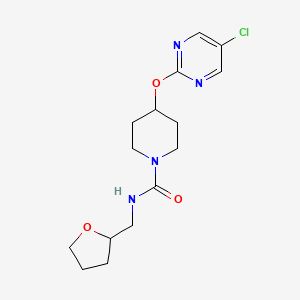
![5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2861434.png)
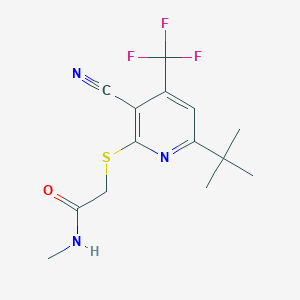
![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline](/img/structure/B2861438.png)
![methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2861439.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide](/img/structure/B2861440.png)
